1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
The compound 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea (hereafter referred to as the target compound) is a urea derivative with a molecular formula of C₁₈H₁₈N₄O₃S and a molecular weight of 370.4255 g/mol . Its structure comprises:
- A 3-methoxyphenyl group attached to the urea nitrogen.
- A thiophen-2-yl-substituted dihydropyridazinone moiety linked via an ethyl spacer.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)20-18(24)19-9-10-22-17(23)8-7-15(21-22)16-6-3-11-26-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMKCATVUTVVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyridazinone core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the thiophene ring : This can be done via coupling reactions such as Suzuki or Stille coupling.
- Attachment of the urea group : Acylation reactions using acetic anhydride or acetyl chloride are common.
- Methoxylation of the phenyl ring : This step involves methoxy reagents under suitable conditions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing thiadiazole and phthalimide moieties have demonstrated enhanced cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Notably, one derivative showed an IC50 value of 29 µM against HeLa cells, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes : The compound may interact with enzymes crucial for tumor growth and proliferation.
- Induction of apoptosis : By promoting programmed cell death in cancerous cells, it could help reduce tumor size and spread.
- Modulation of signaling pathways : Interaction with cellular receptors can alter signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| 1-(3-methoxyphenyl)-3-{...} | HeLa | 29 | Significant cytotoxicity observed | |
| Thiadiazole derivatives | MCF-7 | 73 | Enhanced activity compared to other azoles |
Antimicrobial Effects
Beyond anticancer properties, compounds similar to 1-(3-methoxyphenyl)-3-{...} have shown antimicrobial activity. For example, certain triazole derivatives have been reported to possess antibacterial properties against a range of pathogens . This suggests that the compound may also be useful in treating infections.
Anti-inflammatory Potential
There is emerging evidence that some derivatives exhibit anti-inflammatory effects. Compounds with thiophene rings have been linked to reduced inflammation markers in vitro, which may be beneficial for conditions like arthritis or other inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
The pharmacological profile of 1-(3-methoxyphenyl)-3-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea indicates potential applications in several therapeutic areas:
Anticancer Activity
Research suggests that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene and pyridazine rings may enhance interactions with biological targets involved in cancer progression. Studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds featuring thiophene and urea functionalities have been reported to possess antimicrobial activities. The compound's structure may facilitate binding to microbial enzymes or receptors, inhibiting their function and leading to cell death. Preliminary studies indicate potential efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, particularly in conditions like rheumatoid arthritis and other inflammatory diseases. The methoxyphenyl group may contribute to reducing pro-inflammatory cytokine production, thereby alleviating symptoms associated with inflammation .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyridazine core : This can be achieved through cyclization involving hydrazine derivatives.
- Introduction of the thiophene ring : Coupling reactions such as Suzuki or Stille coupling can be employed.
- Attachment of the urea group : This is typically done via acylation reactions using isocyanates or carbamates.
- Methoxylation : The introduction of the methoxy group can be performed using methoxy reagents under suitable conditions.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with several urea derivatives synthesized and characterized in . Below is a comparative analysis:
Note: Molecular formulas for compounds 5h, 5j, and 5k are inferred from naming conventions in .
Key Observations:
- Thermal Stability : Higher melting points in analogs like 5k (239–241°C) and 5h (217–219°C) suggest that aromatic substituents (e.g., benzodioxole) improve crystalline stability compared to ester-containing analogs (e.g., 5j: 203–204°C) .
- Molecular Weight : The target compound (370.43 g/mol) is heavier than most analogs, which may influence pharmacokinetics (e.g., membrane permeability) .
Key Inferences:
- Thiophen-2-yl Role : The thiophene ring is a consistent feature in active compounds, likely contributing to π-π stacking interactions with biological targets .
- Substituent Impact : The 3-methoxyphenyl group in the target compound may confer unique selectivity compared to fluorophenyl or benzodioxole substituents, as methoxy groups often modulate receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
